molecular formula C24H22N4O5 B2801192 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE CAS No. 1797067-90-3

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE

Cat. No.: B2801192
CAS No.: 1797067-90-3
M. Wt: 446.463
InChI Key: SBBWVKRUMOKZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4,5-trimethoxy-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a pyridinyl group and a methyl-linked phenyl moiety. The 3,4,5-trimethoxybenzoyl group confers lipophilicity, while the oxadiazole-pyridinyl scaffold may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-30-19-12-17(13-20(31-2)22(19)32-3)24(29)26-18-7-5-4-6-16(18)14-21-27-23(28-33-21)15-8-10-25-11-9-15/h4-13H,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBWVKRUMOKZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE typically involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 2-aminopyridine to form an intermediate, which is then reacted with 1,2,4-oxadiazole derivatives under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of methoxy groups yields aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,4,5-trimethoxy-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown that derivatives can activate poly(ADP-ribose) polymerase (PARP), leading to programmed cell death .
CompoundCell LineIC50 (µM)Mechanism
3,4,5-trimethoxy derivativeMCF-7 (breast cancer)5.0PARP activation
Similar oxadiazole compoundsA549 (lung cancer)8.0Caspase activation

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural components allow for interaction with bacterial membranes and inhibition of essential cellular processes.

  • Efficacy Against Mycobacterium tuberculosis : Preliminary studies have demonstrated that related benzamide derivatives exhibit activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM .
CompoundTarget PathogenIC50 (µM)
Benzamide derivativeMycobacterium tuberculosis1.35
Other derivativesStaphylococcus aureus2.00

Protein Kinase Inhibition

The compound's ability to inhibit protein kinases suggests potential applications in treating diseases linked to dysregulated kinase activity.

  • Therapeutic Implications : Inhibition of specific kinases can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer properties of a structurally similar compound. The results indicated that the compound significantly reduced cell viability in various cancer cell lines and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In a recent investigation focusing on tuberculosis treatment, researchers synthesized several derivatives of the compound and evaluated their efficacy against Mycobacterium tuberculosis. The most active compounds were non-toxic to human cells while demonstrating potent inhibitory effects on bacterial growth.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-(2-{[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Trifluoromethyl-Substituted Benzamides
  • 3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide (): Structure: Lacks the oxadiazole-pyridinyl group, replacing it with a trifluoromethyl substituent. Properties: Lower molecular weight (355.312 g/mol) compared to the target compound, likely due to the absence of the oxadiazole ring. Key Difference: The trifluoromethyl group may favor hydrophobic interactions, whereas the oxadiazole-pyridinyl moiety in the target compound could engage in hydrogen bonding or π-π stacking .
Oxadiazole-Containing Benzamides
  • 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]-5-[methyl(methylsulfonyl)amino]benzamide (): Structure: Shares the 1,2,4-oxadiazole core but incorporates sulfonamide and fluorophenyl groups. Properties: Higher atom count (69 atoms) and chiral centers (2) compared to the target compound. The sulfonamide group may enhance solubility and target selectivity .
Thiadiazole and Triazole Derivatives
  • (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (): Structure: Replaces oxadiazole with thiadiazole or triazole rings. Key Difference: Thiadiazole-containing compounds may exhibit distinct binding modes due to altered electronic profiles .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C29H27N4O5 ~523.56 3,4,5-Trimethoxy, oxadiazole-pyridinyl Enzyme/receptor modulation
3,4,5-Trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide () C17H16F3NO4 355.31 Trifluoromethyl Metabolic stabilization
Compound C32H32FN7O4S 641.70 Sulfonamide, fluorophenyl CNS-targeted therapies

Biological Activity

The compound 3,4,5-trimethoxy-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.41 g/mol
  • Structural Features : The compound features a benzamide backbone with three methoxy groups and a pyridine-substituted oxadiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to the compound . The following table summarizes key findings related to its anticancer activity:

Cell Line IC50_{50} (µM) Mechanism of Action
PC-3 (Prostate Cancer)0.67Inhibition of specific kinases
HCT-116 (Colon Cancer)0.80Induction of apoptosis
ACHN (Renal Cancer)0.87Disruption of cell cycle progression

These values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism behind the anticancer activity of this compound is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit RET kinase, which is crucial for cancer cell proliferation and survival .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains.
  • Anti-inflammatory Effects : Studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary data indicate possible neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .

Study 1: Anticancer Efficacy on Breast Cancer Cells

A study investigated the effects of similar oxadiazole derivatives on MDA-MB-435 breast cancer cells. The results demonstrated an IC50_{50} value of 15.43 µM, indicating moderate efficacy compared to standard chemotherapeutics . The study emphasized the need for further optimization of the chemical structure to enhance potency.

Study 2: Inhibition of RET Kinase

Another study focused on the inhibition of RET kinase by oxadiazole derivatives. The compound exhibited a binding affinity with a significant reduction in kinase activity, suggesting its potential as a lead compound for developing RET inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(2-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential coupling reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of nitrile and hydroxylamine intermediates. Key steps include:
  • Oxadiazole formation : Use carbodiimide coupling agents (e.g., EDCI) in anhydrous DMF under nitrogen to minimize side reactions .
  • Benzamide coupling : Employ HATU or DCC as activators in dichloromethane with catalytic DMAP. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures improves purity. Yield optimization requires precise temperature control (60–70°C for oxadiazole cyclization) .

Q. How can the compound’s structural integrity and stereochemical configuration be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . For hygroscopic crystals, use cryoprotectants like glycerol during data collection.
  • NMR spectroscopy : Assign proton environments using 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC. The trimethoxybenzamide protons typically appear as a singlet at δ 3.8–4.0 ppm, while oxadiazole-linked protons show deshielding (δ 7.5–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight (expected [M+H]+^+ ≈ 475.18).

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤1% v/v) combined with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoformulation : Prepare liposomal formulations via thin-film hydration using DSPC/cholesterol (55:45 molar ratio) and characterize via dynamic light scattering (DLS) for particle size <200 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s binding affinity to kinase targets like EGFR or VEGFR2?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level using Gaussian08. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). The oxadiazole and pyridinyl groups show strong π-π stacking with Phe723 and Lys721 residues. Validate docking poses via 100 ns MD simulations in GROMACS .

Q. How should contradictory bioactivity data (e.g., IC50_{50} variability across cell lines) be analyzed to distinguish assay-specific artifacts from true pharmacological behavior?

  • Methodological Answer :
  • Assay validation : Compare results across orthogonal assays (e.g., MTT vs. ATP-lite). For IC50_{50} discrepancies >10-fold, check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
  • Metabolic stability : Incubate the compound with liver microsomes (human vs. murine) to assess CYP-mediated degradation, which may explain cell-line-specific potency drops .

Q. What experimental approaches elucidate the role of the 3,4,5-trimethoxybenzamide moiety in modulating target selectivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs replacing methoxy groups with halogens or methyl. Test against kinase panels to identify key hydrogen-bonding interactions (e.g., methoxy-O with Thr766 in EGFR) .
  • Crystallographic fragment screening : Soak truncated analogs (lacking trimethoxy groups) into EGFR crystals to determine binding mode changes via SC-XRD .

Q. How can polymorphism observed in XRD studies impact pharmacological properties, and what techniques mitigate this issue?

  • Methodological Answer :
  • Polymorph screening : Use solvent-drop grinding with 20 solvents (e.g., acetonitrile, toluene) to identify stable forms. Characterize via PXRD and DSC (melting point ±2°C indicates polymorphism) .
  • Bioavailability testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to prioritize forms with >85% dissolution in 60 minutes .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions (e.g., high binding affinity) and low observed in vitro activity?

  • Methodological Answer :
  • Protonation state : Re-dock the compound at physiological pH (7.4) using Epik to account for ionization changes. The pyridinyl group’s basicity (pKa ~4.5) may reduce affinity in neutral environments .
  • Membrane permeability : Measure logP via shake-flask method (expected ~3.5). If logP >4, use Caco-2 assays to confirm poor absorption, explaining low activity despite computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.